

Spectroscopic Characterization of 2-(Ethylthio)pyrimidine-4,5,6-triamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Ethylthio)pyrimidine-4,5,6-triamine

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Introduction

2-(Ethylthio)pyrimidine-4,5,6-triamine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore in numerous biologically active compounds. Accurate structural elucidation and purity assessment are paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for **2-(Ethylthio)pyrimidine-4,5,6-triamine** and detailed protocols for their acquisition and interpretation. While experimental spectra for this specific molecule are not readily available in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework.

Molecular Structure and Isomeric Considerations

It is crucial to consider the potential for tautomerism in aminopyrimidines, which can influence the observed spectroscopic data. The amine groups on the pyrimidine ring can exist in equilibrium with their imine tautomers. The predominant tautomer will depend on factors such

as the solvent and temperature. This guide will focus on the triamine tautomer, which is generally the most stable form.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For **2-(Ethylthio)pyrimidine-4,5,6-triamine**, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of **2-(Ethylthio)pyrimidine-4,5,6-triamine** is expected to show a prominent molecular ion peak ($M^{+ \cdot}$) at m/z 185, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the pyrimidine ring and the nature of its substituents. Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1][2]

A probable fragmentation pathway for **2-(Ethylthio)pyrimidine-4,5,6-triamine** is initiated by the loss of an ethyl radical from the ethylthio group, leading to a stable thionium ion. Subsequent fragmentation may involve the loss of ammonia or cyanamide from the amine substituents, followed by ring cleavage.

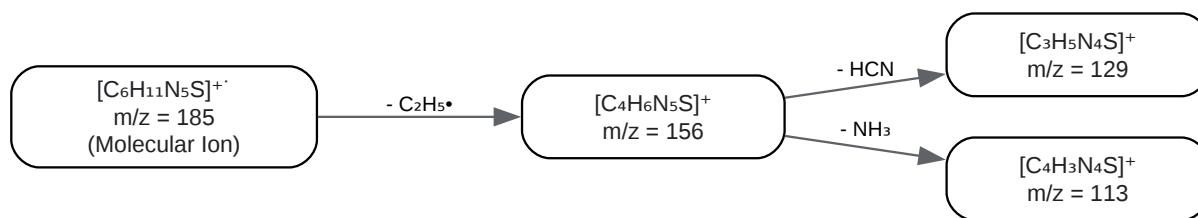
Table of Predicted Major Mass Fragments

m/z	Predicted Fragment Ion	Notes
185	$[C_6H_{11}N_5S]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$)
156	$[M - C_2H_5]^+$	Loss of an ethyl radical
129	$[M - C_2H_5 - HCN]^+$	Subsequent loss of hydrogen cyanide
113	$[M - C_2H_5 - NH_3]^+$	Subsequent loss of ammonia
102	$[C_4H_4N_3S]^+$	Fragment from ring cleavage
71	$[C_3H_5N_2]^+$	Fragment from ring cleavage

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A small amount of solid **2-(Ethylthio)pyrimidine-4,5,6-triamine** is introduced into the mass spectrometer via a direct insertion probe.
- Instrument Parameters:
 - Ionization Method: Electron Ionization (EI).[1]
 - Electron Energy: 70 eV.[1] This is a standard energy that provides reproducible fragmentation patterns.
 - Ion Source Temperature: Approximately 200°C to ensure sample volatilization.[1]
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-300).

Visualization of Predicted Fragmentation



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Caption: Predicted EI-MS fragmentation pathway for **2-(Ethylthio)pyrimidine-4,5,6-triamine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(Ethylthio)pyrimidine-4,5,6-triamine** is expected to show

characteristic absorption bands for the N-H bonds of the primary amine groups, the C-N bonds, the C-S bond of the ethylthio group, and the pyrimidine ring vibrations.

Predicted Infrared Absorption Bands

The presence of three primary amine groups will give rise to N-H stretching vibrations in the region of 3500-3300 cm^{-1} .^[3] Specifically, primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching modes.^[4] The N-H bending vibrations are expected around 1650-1580 cm^{-1} .^[4] The C-N stretching vibrations of the aromatic amine will likely appear in the 1335-1250 cm^{-1} region.^[4] The pyrimidine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm^{-1} range. The C-S stretching vibration is typically weak and falls in the 800-600 cm^{-1} region.

Table of Predicted IR Absorption Bands

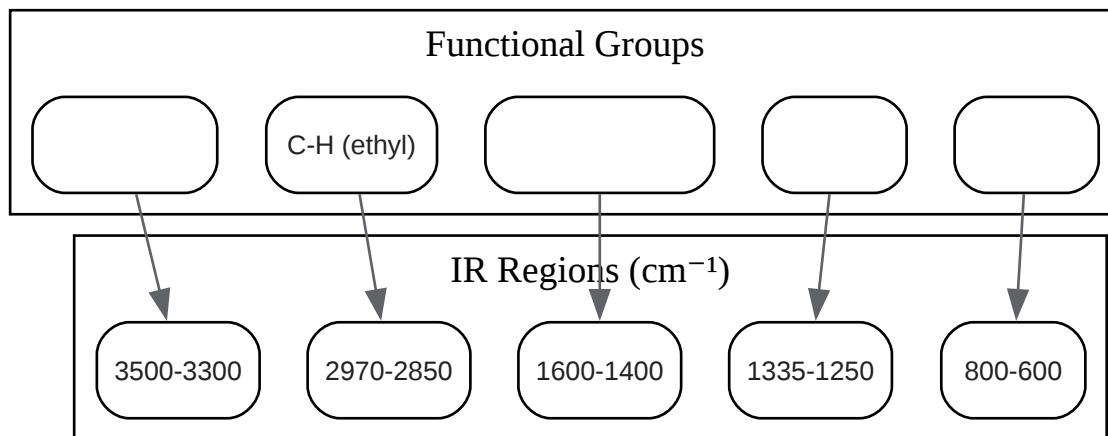
Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3500 - 3300	Medium	N-H stretching (primary amines)
2970 - 2850	Medium	C-H stretching (aliphatic - ethyl group)
1650 - 1580	Strong	N-H bending (primary amines)
1600 - 1400	Strong	C=C and C=N stretching (pyrimidine ring)
1335 - 1250	Medium	C-N stretching (aromatic amine)
1250 - 1020	Medium-Weak	C-N stretching (aliphatic amine character)
800 - 600	Weak	C-S stretching

Experimental Protocol for Solid-State IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-(Ethylthio)pyrimidine-4,5,6-triamine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).[\[5\]](#)
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[\[5\]](#)
- Data Acquisition:
 - Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Visualization of Functional Group Correlations in IR Spectroscopy



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Caption: Correlation of functional groups in **2-(Ethylthio)pyrimidine-4,5,6-triamine** with their predicted IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ^1H and ^{13}C NMR spectra provide valuable information about the connectivity and chemical environment of the atoms in **2-(Ethylthio)pyrimidine-4,5,6-triamine**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals for the protons of the ethyl group and the amine groups. The chemical shifts of the amine protons can be broad and may vary with solvent and concentration due to hydrogen bonding and exchange.^[3] The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other.

Table of Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.0 - 7.0	Broad singlet	6H	-NH ₂ (protons of the three amine groups)
~ 2.9 - 3.1	Quartet	2H	-S-CH ₂ -CH ₃
~ 1.2 - 1.4	Triplet	3H	-S-CH ₂ -CH ₃

Note: The chemical shifts of amine protons are highly variable and may exchange with residual water in the solvent. Adding a drop of D₂O to the NMR tube will cause the amine proton signals to disappear, which can be a useful diagnostic tool.^[3]

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show signals for the six carbon atoms in the molecule. The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing thioether group. The carbons of the ethyl group will appear in the aliphatic region.

Table of Predicted ^{13}C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~ 160 - 165	C2 (attached to -SEt and two nitrogens)
~ 150 - 155	C4/C6 (attached to -NH ₂)
~ 95 - 105	C5 (between two amine groups)
~ 25 - 30	-S-CH ₂ -CH ₃
~ 14 - 16	-S-CH ₂ -CH ₃

Experimental Protocol for ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-(Ethylthio)pyrimidine-4,5,6-triamine** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as aminopyrimidines are often soluble in it) in a 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Parameters:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Data Processing:

- Fourier transform the raw data.
- Phase and baseline correct the spectra.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the chemical shifts to the solvent peak or TMS.

Visualization of Predicted ^1H and ^{13}C NMR Chemical Shifts

Predicted ^1H NMR (ppm)			Predicted ^{13}C NMR (ppm)			
-6.0-7.0 (br s, 6H)	-2.9-3.1 (q, 2H)	-1.2-1.4 (t, 3H)	C2: -160-165	C4/C6: -150-155	C5: -95-105	-CH ₂ -: -25-30 -CH ₃ : -14-16

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Caption: Molecular structure of **2-(Ethylthio)pyrimidine-4,5,6-triamine** with predicted ^1H and ^{13}C NMR chemical shifts.

Synthesis Context and Potential Impurities

A plausible synthetic route to **2-(Ethylthio)pyrimidine-4,5,6-triamine** involves the reaction of a corresponding diaminodicyanoethene with S-ethylisothiouronium bromide. Alternatively, it could be synthesized from a pre-formed pyrimidine ring by introducing the ethylthio and amine functionalities. Knowledge of the synthetic route is crucial for identifying potential impurities in the spectroscopic data, such as starting materials, reagents, or side-products. For instance, the presence of unreacted starting materials or over-alkylated products could be detected by careful analysis of the NMR and mass spectra.

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